Fmoc-N-Me-D-Met-OH
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Overview
Description
Fmoc-N-Me-D-Met-OH: is a derivative of methionine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group attached to the nitrogen atom, and the D-isomer of methionine. This compound is primarily used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Purification: The final product, Fmoc-N-Me-D-Met-OH, is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure consistency and high yield .
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine in dimethylformamide (DMF), yielding the free amine.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-N-Me-D-Met-OH is widely used in SPPS for the synthesis of peptides and proteins due to its stability and ease of deprotection.
Biology:
Protein Engineering: It is used in the synthesis of modified peptides for studying protein-protein interactions and enzyme mechanisms.
Medicine:
Drug Development: The compound is used in the development of peptide-based therapeutics, including enzyme inhibitors and receptor agonists.
Industry:
Mechanism of Action
Mechanism: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation .
Molecular Targets and Pathways: The compound primarily targets the amino group of methionine, facilitating its incorporation into peptides and proteins .
Comparison with Similar Compounds
Fmoc-D-Met-OH: Similar to Fmoc-N-Me-D-Met-OH but lacks the N-methyl group.
Fmoc-N-Me-Met-OH: The L-isomer of this compound.
Fmoc-N-Me-D-Phe-OH: Another N-methylated Fmoc-protected amino acid but with phenylalanine instead of methionine.
Uniqueness: this compound is unique due to the presence of both the Fmoc protecting group and the N-methyl group, which provides steric hindrance and influences the compound’s reactivity and stability .
Properties
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-22(19(20(23)24)11-12-27-2)21(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,24)/t19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYUJXKMEJUAOI-LJQANCHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CCSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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